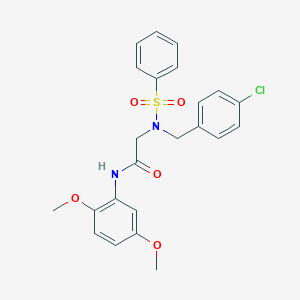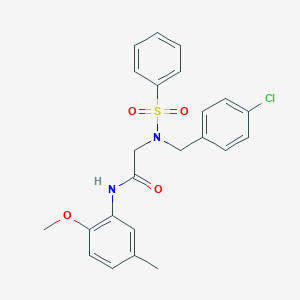![molecular formula C21H20Cl2N2O3S B301034 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301034.png)
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DCP-LA, is a thiazolidinedione derivative that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various signaling pathways in the body, making it a promising candidate for the treatment of a wide range of diseases.
Wirkmechanismus
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one exerts its effects through the modulation of various signaling pathways in the body, including the Akt and ERK pathways. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the survival and function of neurons in the brain.
Biochemical and Physiological Effects
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects in the body, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is its ability to modulate various signaling pathways in the body, making it a promising candidate for the treatment of a wide range of diseases. However, one limitation of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is its potential toxicity, which has been observed in some animal studies.
Zukünftige Richtungen
There are several future directions for research on 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, including the development of more potent and selective analogs, the investigation of its effects on other signaling pathways in the body, and the exploration of its potential therapeutic applications in other diseases, such as cancer and diabetes. Additionally, further studies are needed to determine the optimal dosing and administration of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in humans.
Synthesemethoden
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with ethyl 4-bromobenzoate, followed by the reaction of the resulting intermediate with 3,5-dichloro-2-hydroxybenzaldehyde and propylamine. The final product is obtained through the condensation of the resulting intermediate with 4-ethoxyaniline.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in a wide range of diseases, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by modulating various signaling pathways in the brain, including the Akt and ERK pathways.
Eigenschaften
Produktname |
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C21H20Cl2N2O3S |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-3-9-25-20(27)18(11-13-10-14(22)12-17(23)19(13)26)29-21(25)24-15-5-7-16(8-6-15)28-4-2/h5-8,10-12,26H,3-4,9H2,1-2H3/b18-11-,24-21? |
InChI-Schlüssel |
UFMMKIVYRQIHPL-JERZPRFUSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Cl)SC1=NC3=CC=C(C=C3)OCC |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=NC3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)

amino]acetamide](/img/structure/B300954.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
![5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300967.png)

![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B300971.png)
![ethyl (4-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B300973.png)